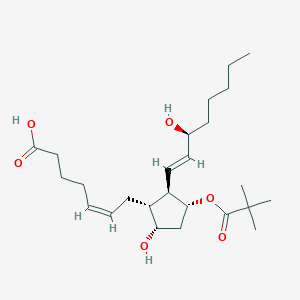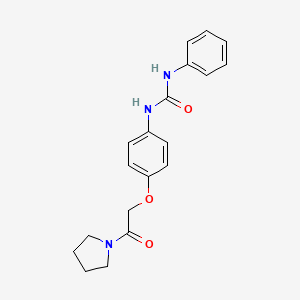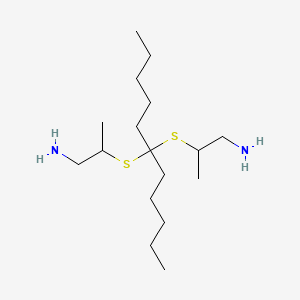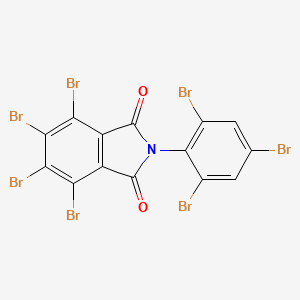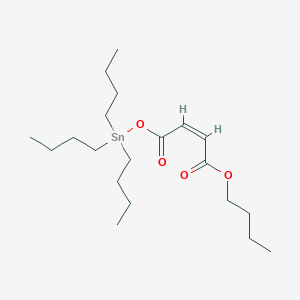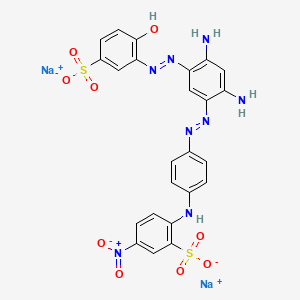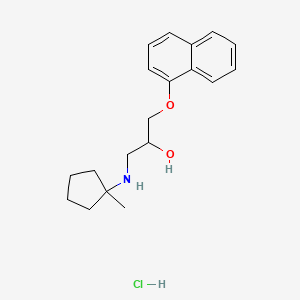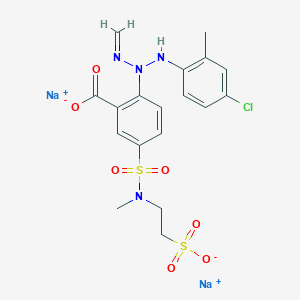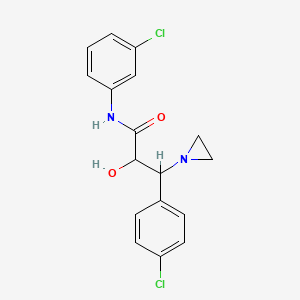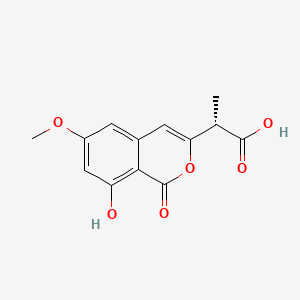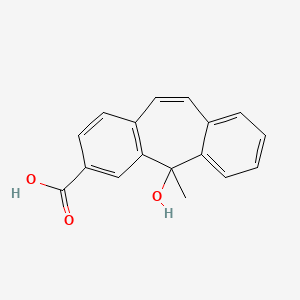
5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid is a complex organic compound known for its unique structural properties It belongs to the class of dibenzo[a,d]cycloheptenes, which are characterized by a seven-membered ring fused to two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid typically involves a multi-step process. One common method includes the annulation of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This reaction is known for its high efficiency, regioselectivity, and step-economy.
Industrial Production Methods
the principles of organic synthesis, such as the use of Friedel–Crafts-type alkylation and subsequent intramolecular cyclization, can be applied to scale up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Hydroxy-5H-dibenzo[a,d]cycloheptene
- 5-Methyl-5H-dibenzo[a,d]cycloheptene
- 5-Amino-5H-dibenzo[a,d]cycloheptene
Propriétés
Numéro CAS |
4260-63-3 |
|---|---|
Formule moléculaire |
C17H14O3 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
2-hydroxy-2-methyltricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-5-carboxylic acid |
InChI |
InChI=1S/C17H14O3/c1-17(20)14-5-3-2-4-11(14)6-7-12-8-9-13(16(18)19)10-15(12)17/h2-10,20H,1H3,(H,18,19) |
Clé InChI |
ZGHFPKMFIGHIBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C=CC3=C1C=C(C=C3)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



